Acetamide, N-(phenyl-1-piperidinylmethyl)-
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Overview
Description
Acetamide, N-(phenyl-1-piperidinylmethyl)- is an organic compound with a complex structure that includes an acetamide group attached to a phenyl ring and a piperidine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(phenyl-1-piperidinylmethyl)- typically involves the reaction of acetamide with a phenyl-substituted piperidine. One common method is the nucleophilic acyl substitution of acyl halides or anhydrides with amines . Another approach is the partial hydrolysis of nitriles . These methods require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce high-quality Acetamide, N-(phenyl-1-piperidinylmethyl)-.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(phenyl-1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
Acetamide, N-(phenyl-1-piperidinylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(phenyl-1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives and piperidine-containing molecules, such as:
- N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
- Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-
Uniqueness
What sets Acetamide, N-(phenyl-1-piperidinylmethyl)- apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new therapeutic agents and chemical probes.
Properties
CAS No. |
37733-79-2 |
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Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-[phenyl(piperidin-1-yl)methyl]acetamide |
InChI |
InChI=1S/C14H20N2O/c1-12(17)15-14(13-8-4-2-5-9-13)16-10-6-3-7-11-16/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H,15,17) |
InChI Key |
XBSXEPGGZPRHPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
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